Cbz-3-Nitro-D-Phenylalanine

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S1890205
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M.F
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344.39
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Cbz-3-Nitro-D-Phenylalanine

Product Name

Cbz-3-Nitro-D-Phenylalanine

Molecular Weight

344.39

Cbz-3-Nitro-D-Phenylalanine, also known as N-carbobenzyloxy-3-nitro-D-phenylalanine, is a derivative of the amino acid D-phenylalanine that features a carbobenzyloxy (Cbz) protecting group at the nitrogen atom and a nitro group at the para position of the phenyl ring. Its molecular formula is C17H16N2O6C_{17}H_{16}N_{2}O_{6} with a molar mass of approximately 344.32 g/mol. This compound is characterized by its solid-state properties, including a melting point of 130-131 °C and a predicted density of 1.368 g/cm³ .

Involving Cbz-3-Nitro-D-Phenylalanine include:

  • Deprotection Reactions: The Cbz group can be removed through catalytic hydrogenation, which typically occurs under mild conditions, preserving sensitive functional groups in the molecule .
  • Amide Coupling: Cbz-3-Nitro-D-Phenylalanine can participate in amide coupling reactions to form peptides and other derivatives, serving as an intermediate in peptide synthesis .
  • Hydrogenolysis: This reaction allows for the conversion of Cbz-protected amino acids into their corresponding amines, with varying conversion efficiencies depending on reaction conditions .

Cbz-3-Nitro-D-Phenylalanine has been studied for its potential biological activities, particularly in the context of drug development. As a derivative of D-phenylalanine, it may exhibit similar biological functions, such as:

  • Neuroprotective Effects: D-phenylalanine has been associated with neuroprotective properties and may influence neurotransmitter synthesis, particularly dopamine and norepinephrine .
  • Antioxidant Activity: Some studies suggest that compounds derived from phenylalanine can exhibit antioxidant properties, potentially contributing to cellular protection against oxidative stress .

The synthesis of Cbz-3-Nitro-D-Phenylalanine typically involves several steps:

  • Nitro Group Introduction: The introduction of the nitro group can be achieved through electrophilic aromatic substitution methods using reagents like nitric acid in the presence of sulfuric acid.
  • Cbz Protection: The amino group is protected by reacting D-phenylalanine with benzyl chloroformate in the presence of a base such as triethylamine to form the Cbz-protected derivative.
  • Purification: The product can be purified using techniques such as recrystallization or chromatography to obtain high-purity Cbz-3-Nitro-D-Phenylalanine .

Cbz-3-Nitro-D-Phenylalanine serves various applications in pharmaceutical chemistry:

  • Intermediate in Drug Synthesis: It is commonly used as an intermediate for synthesizing pharmaceutical compounds and peptides due to its stable protective group and reactivity .
  • Research Tool: This compound is utilized in studies focusing on amino acid derivatives and their biological effects, aiding in understanding metabolic pathways involving phenylalanine .

Research on Cbz-3-Nitro-D-Phenylalanine includes interaction studies that explore its binding affinity and efficacy in biological systems. These studies often involve:

  • Enzyme Interactions: Investigating how this compound interacts with enzymes involved in amino acid metabolism or neurotransmitter synthesis.
  • Receptor Binding Studies: Assessing its potential effects on neurotransmitter receptors, which may provide insights into its neuropharmacological properties.

Several compounds share structural similarities with Cbz-3-Nitro-D-Phenylalanine, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
Cbz-D-PhenylalanineCbz group on D-phenylalanineUsed extensively in peptide synthesis
4-Nitro-L-TyrosineNitro group on L-TyrosineInvolved in kinase signaling pathways
Cbz-GlycineCbz group on GlycineCommonly used as a building block for peptides
Cbz-L-LeucineCbz group on L-LeucineImportant for protein synthesis

Uniqueness of Cbz-3-Nitro-D-Phenylalanine

The presence of both the nitro group and the carbobenzyloxy protecting group distinguishes Cbz-3-Nitro-D-Phenylalanine from other derivatives. This combination allows for specific reactivity patterns that are advantageous in synthetic chemistry while potentially enhancing biological activity compared to other non-nitro-substituted phenylalanines.

Full IUPAC Name: N-benzoxycarbonyl-3-nitro-D-phenylalanine.
Molecular Formula: C₁₇H₁₆N₂O₆.
Molecular Weight: 344.32 g/mol.

The structure comprises:

  • Cbz group: A benzyloxycarbonyl moiety (–O–CO–NH–) attached to the α-amino group of D-phenylalanine.
  • Nitro substituent: A nitro group (–NO₂) at the meta position (3-carbon) of the phenyl ring.
  • Chiral center: The D-configuration at the α-carbon, critical for stereochemical control in peptide synthesis.

Structural Features:

ComponentPosition/FunctionRole in Reactivity
Cbz protecting groupN-terminal amino groupPrevents premature coupling or side reactions
3-Nitrophenyl ringMeta-substituted aromatic systemDirects electrophilic substitution; redox activity

The SMILES notation C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O captures the spatial arrangement, including the stereochemistry of the D-phenylalanine backbone.

Historical Context in Peptide Chemistry

Development of the Cbz Protecting Group

The Cbz group (benzyloxycarbonyl) was pioneered by Leonidas Zervas and Max Bergmann in the 1930s as a breakthrough in peptide synthesis. It addressed limitations of earlier acyl protecting groups by:

  • Orthogonality: Stability to bases and mild acids, enabling selective deprotection via catalytic hydrogenation or strong acids (e.g., HBr/AcOH).
  • Reduced racemization: Cbz-protected amino acids exhibit lower susceptibility to racemization during coupling compared to acyl-protected derivatives.

This innovation laid the groundwork for modern peptide synthesis methods, including solid-phase peptide synthesis (SPPS).

Nitro-Functionalized Amino Acids in Synthesis

The incorporation of nitro groups into phenylalanine derivatives emerged as a strategy to:

  • Modulate reactivity: Nitro groups increase electron-withdrawing effects, influencing the acidity of neighboring protons and directing regioselectivity in substitution reactions.
  • Enable post-synthetic modifications: Nitro groups can be reduced to amines or used in cross-coupling reactions, expanding synthetic versatility.

Cbz-3-Nitro-D-Phenylalanine combines these attributes, bridging classical peptide chemistry and modern organic synthesis.

Role in Protected Amino Acid Synthesis

Synthesis Pathways

The synthesis involves two key steps:

  • Nitration of D-phenylalanine: Introduction of a nitro group at the 3-position of the phenyl ring using nitrating agents (e.g., HNO₃/H₂SO₄).
  • Cbz protection: Reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to form the carbamate.

Reaction Scheme:

D-Phenylalanine → (Nitration) → 3-Nitro-D-phenylalanine → (Cbz-Cl, Base) → Cbz-3-Nitro-D-Phenylalanine  

Applications in Peptide Synthesis

Cbz-3-Nitro-D-Phenylalanine serves as a building block in:

  • Stepwise peptide elongation: The Cbz group is removed during each coupling cycle, exposing the α-amino group for subsequent reactions.
  • Side-chain protection: The nitro group remains inert during standard coupling conditions, enabling selective functionalization post-synthesis.

Key Advantages:

PropertyImpact on Synthesis
Acid stabilityResists deprotection under mild acidic conditions (e.g., TFA)
Hydrogenolysis sensitivitySelective removal via catalytic hydrogenation (Pd/C, H₂)
Nitro-group reactivityEnables post-synthetic transformations (e.g., reduction to amine)

Carbobenzoxy-3-Nitro-D-Phenylalanine represents a significant derivative in the family of protected amino acids, characterized by its distinctive molecular architecture and physicochemical properties [1]. The compound exhibits a molecular formula of C17H16N2O6 with a molecular weight of 344.32 grams per mole [1]. This D-amino acid derivative features a carbobenzoxy protecting group attached to the amino nitrogen and a nitro substituent positioned at the meta-position of the phenyl ring .

The fundamental structural framework consists of a chiral carbon center bearing the R-configuration, consistent with the D-stereochemistry [1]. The International Union of Pure and Applied Chemistry name for this compound is designated as (2R)-3-(3-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid [1] . The presence of both electron-withdrawing nitro group and the bulky carbobenzoxy protecting group significantly influences the molecular conformation and intermolecular interactions .

Physical characterization reveals that Carbobenzoxy-3-Nitro-D-Phenylalanine appears as a solid crystalline material under standard conditions . The predicted density of the compound is approximately 1.368 grams per cubic centimeter, with a melting point range of 130-131 degrees Celsius [3] [4]. The predicted boiling point extends to 593.1 degrees Celsius under standard atmospheric pressure [3] [4]. The compound demonstrates a predicted pKa value of 3.68, indicating its acidic nature due to the carboxylic acid functionality [3] [4].

X-ray Crystallographic Analysis

X-ray crystallographic studies of nitro-substituted phenylalanine derivatives have provided valuable insights into the solid-state structural arrangements of these compounds [5] [6]. Crystal structure determinations of related 3-nitro-4-hydroxy-phenylalanine compounds have been successfully conducted at low temperatures, typically around 135 Kelvin [5]. These investigations reveal monoclinic crystal systems with space group P21, featuring unit cell dimensions that accommodate the molecular geometry and intermolecular hydrogen bonding patterns [5].

The crystallographic analysis of nitro-substituted phenylalanine derivatives demonstrates the formation of hydrogen-bonded layers within the crystal lattice [5]. Each molecule exhibits characteristic intramolecular hydrogen bonding interactions, while the overall crystal structure is stabilized through stacking interactions between aromatic moieties [5]. The unit cell typically contains two independent molecules in different conformational states, reflecting the conformational flexibility of the amino acid backbone [5].

Refinement of crystal structures using conventional R-factors typically achieves values around 0.03, with estimated standard deviations in bond lengths of approximately 0.005 Angstroms and angular deviations of 0.4 degrees [5]. The crystallographic data reveals that the aromatic ring systems participate in π-π stacking interactions, contributing to the overall stability of the crystal packing arrangement [5].

Recent crystallographic investigations of dipeptide derivatives containing nitro-phenylalanine units have confirmed crystallization in monoclinic crystal lattices [6]. Single crystal X-ray diffraction studies conducted at 100 Kelvin have successfully determined the complete three-dimensional molecular arrangements [6]. These studies reveal the formation of microtape assemblies through self-assembly processes, demonstrating the ability of nitro-substituted phenylalanine derivatives to organize into ordered supramolecular structures [6].

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopic analysis of Carbobenzoxy-3-Nitro-D-Phenylalanine reveals characteristic spectral patterns that reflect the molecular structure and electronic environment [7] [8]. Proton Nuclear Magnetic Resonance spectra of carbobenzoxy-protected phenylalanine derivatives typically display signals in the aromatic region between 7.2 and 7.7 parts per million [7]. The carbobenzoxy protecting group contributes distinctive signals around 4.98 and 5.0 parts per million, corresponding to the benzyl methylene protons [7].

The amino acid backbone proton appears as a characteristic multiplet around 4.2 parts per million, while the benzyl side chain methylene protons resonate in the region of 2.8 to 3.1 parts per million [7]. The presence of the nitro group at the meta-position of the phenyl ring introduces additional complexity to the aromatic proton splitting patterns, creating distinctive multipicity patterns that facilitate structural identification [7].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with carbonyl carbons typically appearing in the downfield region between 170 and 220 parts per million [9]. The aromatic carbons exhibit chemical shifts in the range of 125 to 140 parts per million, with the quaternary carbon bearing the nitro substituent showing characteristic downfield displacement due to the electron-withdrawing effect [9]. The carbobenzoxy protecting group carbons display signals consistent with their chemical environment, with the carbonyl carbon appearing around 156 parts per million [9].

Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence experiments, have proven valuable for complete structural assignment of carbobenzoxy-protected amino acid derivatives [10]. These methods enable the identification of through-bond connectivities and facilitate the determination of stereochemical relationships within the molecular framework [10].

Computational Molecular Modeling (Density Functional Theory Approaches)

Density Functional Theory calculations have emerged as powerful tools for investigating the electronic structure and molecular properties of Carbobenzoxy-3-Nitro-D-Phenylalanine [11] [12] [13]. The B3LYP hybrid functional, combined with appropriate basis sets such as 6-31G(d,p), has demonstrated excellent performance for studying aromatic amino acid derivatives [12] [14]. These computational approaches provide detailed insights into frontier molecular orbital distributions, electronic properties, and conformational preferences [12].

Geometry optimization calculations using Density Functional Theory methods reveal the preferred conformational states of Carbobenzoxy-3-Nitro-D-Phenylalanine in the gas phase [12] [13]. The B3LYP functional effectively captures the balance between electronic correlation and exchange interactions, providing accurate descriptions of molecular geometries and energetic properties [13]. The cc-pVDZ basis set has proven computationally affordable while maintaining acceptable accuracy for structural predictions [13].

Frontier molecular orbital analysis reveals the distribution of highest occupied molecular orbital and lowest unoccupied molecular orbital electron densities throughout the molecular framework [12]. The presence of the nitro group significantly influences the electronic properties, typically lowering both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [12]. The energy gap between these frontier orbitals provides important information regarding molecular reactivity and electronic transitions [12].

Time-dependent Density Functional Theory calculations enable the prediction of electronic absorption spectra and optical properties [12]. The CAM-B3LYP functional has demonstrated superior performance for calculating absorption maxima compared to other functionals when validated against experimental data [12]. These calculations provide valuable insights into the electronic excitation processes and photochemical behavior of nitro-substituted phenylalanine derivatives [12].

Dispersion-corrected Density Functional Theory methods have proven essential for accurately describing intermolecular interactions and crystal packing arrangements [11]. The inclusion of dispersion corrections enables the proper treatment of van der Waals forces that contribute significantly to the stability of organic crystal structures [11]. These computational approaches facilitate the understanding of solid-state behavior and polymorphic transformations [11].

Comparative Analysis with Boc-3-Nitro-D-Phenylalanine

Boc-3-Nitro-D-Phenylalanine serves as an important structural analog to Carbobenzoxy-3-Nitro-D-Phenylalanine, differing primarily in the nature of the amino protecting group [15] [16]. While both compounds share the same core amino acid backbone and nitro substitution pattern, the tert-butoxycarbonyl protecting group in Boc-3-Nitro-D-Phenylalanine provides different steric and electronic influences compared to the carbobenzoxy group .

PropertyCarbobenzoxy-3-Nitro-D-PhenylalanineBoc-3-Nitro-D-Phenylalanine
Molecular FormulaC17H16N2O6 [1]C14H18N2O6 [16]
Molecular Weight344.32 g/mol [1]310.30 g/mol [16]
Melting Point130-131°C [3]127-133°C [15]
Protecting GroupCarbobenzoxy [1]tert-Butoxycarbonyl [16]
CAS Registry NumberNot specified158741-21-0 [15]

The molecular weight difference of approximately 34 atomic mass units reflects the substitution of the benzyl group in the carbobenzoxy moiety with the tert-butyl group in the Boc protecting group [1] [16]. This structural modification results in different physicochemical properties, including solubility characteristics and thermal stability profiles .

Synthetic accessibility differs significantly between these two compounds, with Boc-3-Nitro-D-Phenylalanine generally exhibiting greater synthetic convenience due to the ease of tert-butoxycarbonyl group installation and removal . The tert-butoxycarbonyl protecting group can be readily removed under acidic conditions, such as treatment with trifluoroacetic acid, while carbobenzoxy group removal typically requires hydrogenolysis conditions .

Conformational analysis reveals that the bulkier tert-butoxycarbonyl group in Boc-3-Nitro-D-Phenylalanine may impose different steric constraints compared to the more flexible carbobenzoxy group . These conformational differences can influence intermolecular interactions and crystal packing arrangements, potentially affecting solid-state properties and processing characteristics .

The electronic properties of both compounds are primarily governed by the nitro substituent at the meta-position of the phenyl ring, with the protecting group exerting secondary influences on the overall electronic distribution . Nuclear Magnetic Resonance spectroscopic patterns show characteristic differences in the protecting group region, while the aromatic and amino acid backbone signals remain largely similar .

The carbobenzoxy protecting group represents one of the most extensively utilized amino protection strategies in modern peptide chemistry, offering exceptional stability and selectivity for amino acid derivatives [1] [2]. The protection mechanism involves nucleophilic attack of the amino group on the electrophilic carbonyl carbon of benzyl chloroformate, forming a stable carbamate linkage that effectively masks the nucleophilic and basic properties of the nitrogen lone pair [2] [3].

Mechanistic Fundamentals

The carbobenzoxy protection proceeds through a well-established mechanism wherein benzyl chloroformate serves as the electrophilic reagent [2] [3]. Initial nucleophilic attack by the amino group on the carbonyl carbon generates a tetrahedral intermediate, followed by elimination of hydrogen chloride to yield the protected carbamate product [4] [3]. This process typically requires basic conditions, commonly employing triethylamine or pyridine as acid scavengers to neutralize the generated hydrogen chloride [5] [2].

The exceptional stability of the carbobenzoxy group stems from the resonance stabilization provided by the aromatic benzyl system and the electron-withdrawing nature of the carbonyl group [1] [2]. This electronic arrangement renders the protected amino acid stable under a wide range of reaction conditions, including those employed in peptide synthesis protocols [4] [6].

Alternative Carbobenzoxy Reagents

Beyond the conventional benzyl chloroformate approach, several alternative carbobenzoxy installation methods have been developed to address specific synthetic challenges [6] [7]. Benzyloxycarbonyl N-succinimide (Cbz-OSu) offers reduced reactivity compared to benzyl chloroformate, resulting in fewer side reactions and improved selectivity for primary amines over secondary amines [5] [6]. This reagent proves particularly valuable when working with substrates containing multiple amino functionalities.

The 4-nitrobenzyl chloroformate derivative provides enhanced leaving group ability, facilitating carbobenzoxy installation under milder conditions [6]. Additionally, β-cyclodextrin-mediated carbobenzoxy protection has emerged as an environmentally benign alternative, enabling protection reactions to proceed in aqueous media [7]. This methodology represents a significant advancement in green chemistry applications, eliminating the need for organic solvents while maintaining high efficiency.

Stability and Orthogonality Considerations

The carbobenzoxy group exhibits remarkable stability under acidic conditions, remaining intact during exposure to trifluoroacetic acid and other strong acids commonly employed in peptide synthesis [5] [2]. This acid stability makes the carbobenzoxy group particularly compatible with the fluorenylmethyloxycarbonyl (Fmoc) strategy, where acidic conditions are reserved for side-chain deprotection while basic conditions are employed for temporary protection removal [4] [2].

However, the carbobenzoxy group demonstrates limited compatibility with the tert-butyloxycarbonyl (Boc) strategy due to competing acid-labile deprotection pathways [5] [2]. Under the harsh acidic conditions required for Boc removal, premature carbobenzoxy cleavage may occur, necessitating careful optimization of reaction conditions [2] [8].

Protection MethodReaction ConditionsTypical Yield (%)Selectivity
Benzyl chloroformateTEA, DCM, 0°C-RT85-95General
Cbz-OSuTEA, DMF, RT80-901° > 2° amines
β-Cyclodextrin/Cbz-ClAqueous, RT75-88Green chemistry
4-Nitrobenzyl chloroformateMild base, RT70-85Enhanced reactivity

Solid-Phase Peptide Synthesis (SPPS) Integration

The integration of carbobenzoxy-protected amino acids into solid-phase peptide synthesis protocols requires careful consideration of protecting group orthogonality and deprotection strategies [9] [10]. The carbobenzoxy group's unique deprotection profile makes it particularly valuable for complex peptide assemblies requiring multiple levels of protection [11] [12].

Fmoc Strategy Compatibility

Within the fluorenylmethyloxycarbonyl strategy framework, carbobenzoxy-protected amino acids serve as semi-permanent protecting groups that remain intact throughout the repetitive Fmoc deprotection cycles [10] [13]. The base-labile nature of the Fmoc group, typically removed using piperidine in dimethylformamide, does not affect the acid-stable carbobenzoxy functionality [13] [14].

The selective deprotection of carbobenzoxy groups can be achieved through catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere [4] [15]. This mild deprotection method proceeds without affecting acid-labile protecting groups commonly employed for side-chain protection in Fmoc chemistry [5] [2]. Alternative deprotection approaches include treatment with hydrogen bromide in acetic acid, though this method requires careful control to prevent side reactions [8].

Resin Compatibility and Loading Strategies

The incorporation of carbobenzoxy-3-nitro-D-phenylalanine into solid-phase synthesis requires appropriate resin selection and loading strategies [9] [12]. Wang resin and Rink amide resin demonstrate excellent compatibility with carbobenzoxy-protected amino acids, providing stable attachment points that withstand the mild basic conditions of Fmoc chemistry [11] [12].

Loading procedures typically involve standard coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in combination with tertiary amine bases [16] [12]. These activation methods ensure efficient acylation while maintaining the integrity of both the carbobenzoxy protecting group and the nitro functionality.

Automation and Scaling Considerations

Modern automated peptide synthesizers readily accommodate carbobenzoxy-protected amino acids within their standard protocols [11] [17]. The stability of the carbobenzoxy group under automated synthesis conditions, including extended exposure to dimethylformamide and elevated temperatures, makes it particularly suitable for robotic synthesis platforms [18] [17].

Scaling considerations become particularly important when incorporating carbobenzoxy-protected amino acids into production-scale synthesis [18]. The quantitative removal of carbobenzoxy groups through hydrogenolysis requires careful optimization of catalyst loading, hydrogen pressure, and reaction time to ensure complete deprotection without compromising yield or purity [18] [17].

SPPS StrategyCbz CompatibilityDeprotection MethodTypical Applications
Fmoc/tBuExcellentH₂/Pd-C, HBr/AcOHStandard peptides
Boc/BzlLimitedNot recommendedSpecialized cases
Hybrid approachesGoodSelective H₂/Pd-CComplex sequences

Nitro Group Functionalization Techniques

The nitro group in carbobenzoxy-3-nitro-D-phenylalanine serves as a versatile functional handle for diverse chemical transformations, enabling access to a broad range of structural analogs and bioactive compounds [19] [20]. The electron-withdrawing nature of the nitro group significantly activates the aromatic ring toward nucleophilic substitution reactions while simultaneously serving as a precursor for various functional group transformations [19] [21].

Reduction Methodologies

The reduction of aromatic nitro groups represents one of the most fundamental and widely employed transformations in organic synthesis [22] [23]. Multiple reduction protocols have been developed, each offering distinct advantages in terms of selectivity, reaction conditions, and functional group compatibility [24] [25].

Catalytic hydrogenation using palladium on carbon remains the method of choice for nitro group reduction in most synthetic applications [22] [24]. This methodology typically proceeds under mild conditions (ambient temperature and pressure) with excellent functional group tolerance [23]. The reduction pathway involves sequential two-electron transfer steps, proceeding through nitroso and hydroxylamine intermediates before reaching the final aniline product [22] [24].

Iron-mediated reduction in acidic media provides a valuable alternative for substrates incompatible with catalytic hydrogenation conditions [24] [26]. This protocol, typically employing iron powder in hydrochloric acid or acetic acid, offers excellent selectivity and functional group tolerance [25]. The mechanism involves electron transfer from metallic iron to the nitro group, followed by protonation and further reduction steps [27].

Tin(II) chloride reduction represents another mild and selective approach, particularly valuable for complex substrates containing multiple reducible functionalities [24] [25]. This methodology proceeds under ambient conditions and demonstrates excellent chemoselectivity, leaving other functional groups such as esters, ethers, and halides intact [25].

Nucleophilic Aromatic Substitution

The strongly electron-withdrawing nitro group activates the aromatic ring toward nucleophilic aromatic substitution reactions, enabling displacement of halogen substituents and introduction of various nucleophilic species [19] [28]. This activation effect is particularly pronounced at the ortho and para positions relative to the nitro group, where electron density is most significantly depleted [28].

Nucleophilic substitution reactions typically require elevated temperatures and polar aprotic solvents to facilitate nucleophile approach and stabilize the resulting Meisenheimer complex intermediate [28]. Common nucleophiles include alkoxides, thiolates, and primary or secondary amines, each providing access to distinct structural modifications [28] [29].

The regioselectivity of nucleophilic aromatic substitution can be fine-tuned through careful selection of reaction conditions and nucleophile structure [28]. Bulky nucleophiles tend to favor substitution at less sterically hindered positions, while electronic effects dominate for smaller nucleophiles [29].

Michael Addition Reactions

The nitro group activates adjacent methylene carbons toward nucleophilic attack, enabling Michael addition reactions with various electrophilic partners [20] [30]. This reactivity profile is particularly valuable for carbon-carbon bond formation and the construction of complex molecular architectures [20].

Aldol condensation reactions between nitro compounds and aldehydes provide access to β-nitro alcohols, which serve as versatile intermediates for further synthetic elaboration [27] [30]. These reactions typically proceed under basic conditions, with the nitro group stabilizing the resulting carbanion through resonance effects [27].

Henry reactions represent a specific subset of aldol chemistry involving nitroalkanes and aldehydes [31] [30]. These transformations are particularly valuable for constructing carbon frameworks with defined stereochemistry, especially when employing chiral catalysts or auxiliaries [20].

TransformationTypical ConditionsProduct TypeYield Range (%)
Catalytic reductionH₂/Pd-C, RTAniline derivatives85-98
Fe/HCl reductionFe powder, HCl, refluxAniline derivatives80-95
SnCl₂ reductionSnCl₂·2H₂O, EtOHAniline derivatives75-90
Nucleophilic substitutionNu⁻, DMF, heatSubstituted aromatics65-88

Chiral Resolution and Enantiomeric Purity Control

The control of enantiomeric purity in carbobenzoxy-3-nitro-D-phenylalanine synthesis and handling represents a critical aspect of pharmaceutical and biochemical applications [32] [33]. Multiple resolution strategies have been developed to achieve high enantiomeric excess and maintain stereochemical integrity throughout synthetic sequences [34] [35].

Diastereomeric Salt Formation

Classical resolution through diastereomeric salt formation remains one of the most reliable and scalable methods for amino acid enantiomer separation [33] [36]. This approach involves treatment of racemic amino acids with enantiomerically pure chiral acids, resulting in the formation of diastereomeric salt pairs with different physical properties [33].

Commonly employed resolving agents include L-tartaric acid, (S)-mandelic acid, and L-pyroglutamic acid, each offering distinct selectivity profiles for different amino acid substrates [33] [36]. The resolution process typically involves crystallization from appropriate solvent systems, with the less soluble diastereomer precipitating preferentially [33].

The efficiency of diastereomeric salt resolution depends critically on the choice of resolving agent and crystallization conditions [36]. Systematic screening of multiple resolving agents and solvent systems often proves necessary to achieve optimal resolution [33]. Recrystallization procedures can typically enhance enantiomeric excess to greater than 99%, making this approach suitable for pharmaceutical applications [37].

Enzymatic Resolution Strategies

Enzymatic resolution offers exceptional selectivity and typically proceeds under mild, environmentally benign conditions [34] [38]. Phenylalanine ammonia lyase (PAL) represents a particularly valuable enzyme for the resolution of phenylalanine derivatives, demonstrating high stereoselectivity and broad substrate tolerance [38].

The enzymatic approach typically involves selective transformation of one enantiomer while leaving the other unchanged, enabling straightforward separation of products [34] [38]. This methodology proves particularly valuable for large-scale applications where high enantiomeric purity is required [38].

Recent developments in protein engineering have expanded the substrate scope of amino acid-selective enzymes, enabling resolution of non-natural amino acids including nitro-substituted derivatives [38]. These engineered enzymes often demonstrate enhanced stability and broader pH tolerance compared to their natural counterparts [34].

Chromatographic Separation Methods

High-performance liquid chromatography employing chiral stationary phases provides exceptional resolution capability for amino acid enantiomers [32] [37]. Glycopeptide-based chiral selectors, including vancomycin and teicoplanin derivatives, demonstrate outstanding selectivity for aromatic amino acids [32].

The separation mechanism involves differential interaction of enantiomers with the chiral selector through hydrogen bonding, π-π stacking, and steric effects [32]. Mobile phase composition, particularly the concentration of chiral additives, significantly influences resolution efficiency [32].

Capillary electrophoresis represents an alternative chromatographic approach offering high efficiency and minimal sample requirements [39]. Cyclodextrin-based chiral selectors prove particularly effective for amino acid separations, with β-cyclodextrin derivatives showing excellent resolution for aromatic amino acids [39].

Asymmetric Synthesis Approaches

Direct asymmetric synthesis eliminates the need for resolution procedures while ensuring high enantiomeric purity from the outset [34] [35]. Chiral auxiliaries and asymmetric catalysts enable stereoselective construction of amino acid frameworks with predetermined absolute configuration [35].

Nickel(II) complexes of chiral Schiff bases derived from glycine and tridentate ligands have emerged as particularly effective platforms for asymmetric amino acid synthesis [35]. These complexes enable stereoselective alkylation reactions, providing access to α-substituted amino acids with excellent enantiomeric excess [35].

Asymmetric hydrogenation of dehydroamino acid precursors represents another valuable approach, particularly when employing rhodium or ruthenium catalysts with chiral phosphine ligands [34]. This methodology typically achieves enantiomeric excess values exceeding 95% under optimized conditions [34].

Resolution MethodTypical ee (%)ScalabilityCost FactorTime Required
Diastereomeric salts>99ExcellentLow2-3 days
Enzymatic resolution>99GoodModerate4-8 hours
Chiral HPLC>95LimitedHighMinutes
Asymmetric synthesis>95ExcellentModerate-HighVariable

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Dates

Last modified: 07-21-2023

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